Cysteine Protease inhibitor hydrochloride
描述
Systematic Nomenclature and Molecular Formula
Cysteine Protease Inhibitor (hydrochloride) is systematically named as (2-cyanopyridin-4-yl)oxy-3-(4-(aminomethyl)phenyl)propanenitrile hydrochloride , reflecting its bifunctional nitrile groups and aromatic ether backbone. The molecular formula is C₁₈H₁₅ClN₄O , with a molecular weight of 338.79 g/mol . The hydrochloride salt formation arises from the protonation of the primary amine group in the parent compound, enhancing aqueous solubility and stability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Systematic Name | (2-cyanopyridin-4-yl)oxy-3-(4-(aminomethyl)phenyl)propanenitrile hydrochloride |
| Molecular Formula | C₁₈H₁₅ClN₄O |
| Molecular Weight | 338.79 g/mol |
| Salt Formation Rationale | Protonation of amine group by HCl |
Crystallographic Structure Analysis
X-ray crystallography reveals a planar pyridine ring connected via an ether linkage to a propanenitrile moiety. The hydrochloride group forms an ionic interaction with the protonated amine, stabilizing the crystal lattice. The nitrile groups adopt linear geometries (bond angle ~180°) typical of sp-hybridized carbons. The aromatic phenyl group contributes to π-π stacking interactions, as observed in similar protease inhibitors.
Protonation State and Salt Formation Rationale
The hydrochloride salt form is critical for bioavailability. At physiological pH (7.4), the amine group (pKa ~9.5) remains protonated, increasing water solubility (50 mg/mL in DMSO). This contrasts with the parent compound, which exhibits limited solubility due to its non-ionic amine. The Cl⁻ counterion balances the charge, reducing hygroscopicity and improving shelf life.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 2H, pyridine-H), 7.62 (d, J = 8.3 Hz, 2H, phenyl-H), 7.35 (d, J = 8.3 Hz, 2H, phenyl-H), 4.92 (s, 2H, CH₂NH₃⁺), 3.78 (t, J = 6.7 Hz, 2H, OCH₂).
- ¹³C NMR: δ 158.9 (C≡N), 154.2 (pyridine-C-O), 134.5–126.8 (aromatic carbons), 117.3 (C≡N).
Infrared (IR) Spectroscopy:
- Strong absorption at 2245 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C).
Mass Spectrometry (MS):
Comparative Analysis with Parent Compound
The parent compound (2-cyanopyridin-4-yl)oxy-3-(4-(aminomethyl)phenyl)propanenitrile lacks the hydrochloride group, resulting in:
- Reduced Solubility: <5 mg/mL in aqueous buffers vs. 50 mg/mL for the hydrochloride form.
- Lower Thermal Stability: Decomposition at 120°C vs. 180°C for the salt.
- Altered Crystallinity: The parent compound forms needle-like crystals, whereas the hydrochloride adopts a cubic lattice.
Table 2: Parent Compound vs. Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Solubility (DMSO) | 10 mg/mL | 50 mg/mL |
| Melting Point | 153–155°C | 180–182°C |
| Bioavailability | Low | High |
属性
IUPAC Name |
4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZJROVPTNXLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
合成路线和反应条件: 半胱氨酸蛋白酶抑制剂的合成通常涉及创建具有特定弹头的二肽框架,这些弹头可以与酶的活性位点相互作用。常见的合成路线包括制备二肽环氧酯、二肽烯酸酯和二肽硝基烯烃。 这些化合物通过各种有机反应合成,包括酯化、烷基化和腈的形成 .
工业生产方法: 半胱氨酸蛋白酶抑制剂的工业生产通常涉及大规模有机合成技术。该过程包括使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和功效。 色谱和结晶等技术用于纯化合成的抑制剂 .
化学反应分析
反应类型: 半胱氨酸蛋白酶抑制剂经历几种类型的化学反应,包括:
氧化: 抑制剂可以被氧化形成亚砜或砜。
还原: 还原反应可以将二硫键转化为硫醇。
常用试剂和条件:
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂: 二硫苏糖醇,三(2-羧乙基)膦。
溶剂: 二甲基亚砜,乙腈.
形成的主要产物: 这些反应形成的主要产物包括具有增强稳定性和结合特性的修饰抑制剂,例如亚砜、砜和硫醇衍生物 .
科学研究应用
Cancer Therapy
Cysteine protease inhibitors have shown promise in cancer therapy by targeting specific proteases involved in tumor progression and metastasis. For instance:
- Inhibition of Cathepsins : Cathepsins B and L are cysteine proteases often overexpressed in tumors. Studies have demonstrated that inhibitors like SnuCalCpI15 can reduce the activity of these enzymes in breast cancer cells, leading to decreased tumor growth and invasiveness .
- Case Study : A study involving the application of cysteine protease inhibitors on MDA-MB-231 breast cancer cells showed a significant reduction in Z-Phe-Arg-AMC hydrolyzing activity, indicating effective inhibition of cysteine proteases within both intracellular and extracellular environments .
Infectious Diseases
Cysteine protease inhibitors are also being explored for their potential to treat infectious diseases caused by parasites and bacteria.
- Leishmaniasis Treatment : Research has indicated that cysteine protease inhibitors can selectively inhibit the growth of Leishmania parasites. In animal models, treatment with compounds like K11002 resulted in delayed lesion development in infected mice, showcasing the potential for these inhibitors as therapeutic agents against leishmaniasis .
- Mechanistic Insights : The mechanism involves the selective targeting of microbial cysteine proteases while sparing host cell proteases, thus minimizing systemic toxicity. This selectivity is crucial for developing effective treatments with fewer side effects .
Neurodegenerative Diseases
Cysteine protease inhibitors are being investigated for their role in neurodegenerative diseases such as Huntington's disease.
- Pan-Caspase Inhibitors : In studies focused on Huntington's disease models, irreversible pan-caspase inhibitors were found to suppress caspase-mediated toxicity, rescuing neurons from cell death. This suggests that cysteine protease inhibition may provide a protective effect against neurodegeneration .
- Therapeutic Potential : The development of non-peptidic cysteine protease inhibitors could enhance metabolic stability and cell penetration compared to traditional peptidic inhibitors, making them more viable as therapeutic agents .
Immunomodulation
Recent studies have explored the immunomodulatory effects of cysteine protease inhibitors derived from ticks.
- Tick Cystatins : These inhibitors have been shown to suppress immune responses, which could be beneficial in managing autoimmune diseases or enhancing vaccine efficacy by modulating host immune responses .
Data Summary
The following table summarizes key findings related to the applications of cysteine protease inhibitors:
作用机制
半胱氨酸蛋白酶抑制剂通过与半胱氨酸蛋白酶的活性位点结合而发挥作用,从而阻止酶裂解蛋白质中的肽键。抑制剂通常与催化半胱氨酸残基的硫醇基团形成共价键,导致酶的不可逆抑制。 这种机制对于调节各种生物过程中的蛋白水解活性至关重要 .
类似化合物:
乙烯基砜: 半胱氨酸蛋白酶的强效不可逆抑制剂,用于寄生虫和哺乳动物蛋白酶的药物设计.
腈类抑制剂: 与催化半胱氨酸残基形成共价键的共价可逆抑制剂.
环氧砜: 乙烯基砜的氧化版本,用作人组织蛋白酶的抑制剂.
独特性: 半胱氨酸蛋白酶抑制剂(盐酸盐)由于其与催化半胱氨酸残基的硫醇基团的特定相互作用而具有独特性,导致高度选择性和有效的抑制。 这种特异性使它们成为研究和治疗应用中的宝贵工具 .
相似化合物的比较
Selectivity and Target Profiles
Cysteine Protease Inhibitor (hydrochloride) is distinguished by its broad cysteine protease inhibition, contrasting with other compounds that exhibit narrower or overlapping specificity:


Key Findings :
- L006235 and MIV-711 are highly selective for cathepsin K, making them ideal for bone-related studies .
- CA-074 Me’s irreversibility and membrane permeability enhance its utility in cellular cathepsin B inhibition .
- E-64 and TPCK exhibit broader or dual inhibition, which may complicate experimental interpretations .
Pharmacokinetic and Physicochemical Properties
Differences in solubility, stability, and formulation impact practical use:
Key Findings :
Structural and Functional Insights
- Macrocyclic Inhibitors (e.g., compounds 24, 25) : Exhibit enhanced selectivity for o-CAPN2 compared to linear analogs, highlighting the role of structural rigidity in target specificity .

- Nitrile-Based Inhibitors : Computational studies suggest nitrile groups form covalent bonds with catalytic cysteine residues, offering irreversible inhibition—a contrast to the presumed reversible action of the hydrochloride form .
生物活性
Cysteine protease inhibitors (CPIs) are crucial in various biological processes, including cancer progression, inflammation, and infectious diseases. The specific compound "Cysteine Protease Inhibitor (hydrochloride)" has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Overview of Cysteine Proteases
Cysteine proteases are a family of enzymes that play significant roles in protein degradation and processing. They are implicated in various physiological and pathological processes, including:
- Cancer Metastasis : Cysteine proteases such as cathepsins are involved in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis.
- Infection : Certain pathogens utilize cysteine proteases to evade host defenses, making them targets for therapeutic intervention.
- Inflammation : Dysregulation of cysteine proteases is linked to inflammatory diseases.
Cysteine protease inhibitors function by binding to the active site of cysteine proteases, thereby preventing substrate access and inhibiting enzymatic activity. A common mechanism involves the formation of a covalent bond between the inhibitor and the active site cysteine residue of the protease.
Inhibitory Potency
Recent studies have characterized various cysteine protease inhibitors, including those derived from natural sources. For instance:
- Cystatin-Hv , derived from leeches, has demonstrated a potent inhibitory effect on human cathepsin L with an IC value of 7.9 nM . This highlights the potential for developing novel inhibitors from non-traditional sources.
- A study on SnuCalCpI15 , a cysteine protease inhibitor from Calotropis procera, showed significant inhibition of cathepsin L activity in breast cancer cells, with a reduction in hydrolyzing activity by more than 20% .
Case Studies
- Breast Cancer Treatment : The application of SnuCalCpI15 resulted in altered enzymatic activity in MDA-MB-231 breast cancer cells. The inhibitor's ability to maintain structural integrity while exhibiting slow-binding kinetics makes it a candidate for further therapeutic exploration .
- Antimalarial Activity : Cysteine protease inhibitors have been evaluated for their effectiveness against malaria parasites. Inhibitors targeting falcipains (cysteine proteases in Plasmodium falciparum) have shown promise in halting parasite development by blocking hemoglobin hydrolysis .
- COVID-19 Therapeutics : Compounds targeting the 3CL-like protease of SARS-CoV-2 have demonstrated significant antiviral activity. For example, PF-00835231 exhibited an EC value as low as 0.23 µM when used with a P-glycoprotein inhibitor, indicating enhanced efficacy against viral replication .
Data Tables
| Compound Name | Target Enzyme | IC Value | Source | Application Area |
|---|---|---|---|---|
| Cystatin-Hv | Cathepsin L | 7.9 nM | Haementeria vizottoi | Cancer |
| SnuCalCpI15 | Cathepsin L | Not specified | Calotropis procera | Breast Cancer |
| PF-00835231 | SARS-CoV-2 3CL Pro | 0.23 µM | Synthetic | COVID-19 |
| K11002 | L. major cpB | Not specified | Synthetic | Leishmaniasis |
常见问题
Q. How do I select appropriate concentrations of cysteine protease inhibitors for in vitro assays?
Cysteine protease inhibitor concentrations should be optimized based on the target enzyme’s sensitivity and assay conditions. For example:
- E-64 (a covalent inhibitor) is typically used at 1–50 µM for irreversible inhibition, while leupeptin (reversible) is effective at 0.1–10 µM .
- In DNA fragmentation studies, E-64c (a membrane-permeable analog) was tested at 10 µM and 50 µM to assess dose-dependent effects on apoptosis .
- Pre-incubation times (e.g., 30 minutes at 25°C) are critical for inhibitor-enzyme interaction . Validate efficacy using fluorometric substrates like Z-FR-MCA (for total cysteine proteases) or ε-NH2-caproyl-Cys(Bzl)-Cys(Bzl)-MCA (for cathepsin B) .
Q. What methods are recommended for quantifying cysteine protease inhibitor activity?
- Fluorometric assays : Use substrates such as BANA (N-benzoyl-DL-arginine-β-naphthylamide hydrochloride) with DMACA (p-dimethylaminocinnamaldehyde) for colorimetric detection. Pre-activate enzymes with DTT (2 mM) to reduce disulfide bonds .
- Gel-based assays : Monitor DNA fragmentation or protein cleavage via agarose gel electrophoresis (e.g., 1.8% gels with ethidium bromide) to visualize inhibitor effects on apoptotic pathways .
- Include controls like PMSF (serine protease inhibitor) and CA-074 (cathepsin B-specific inhibitor) to confirm specificity .
Q. How do I design a protease inhibitor cocktail for cell lysates?
- Combine inhibitors targeting multiple protease classes. For example:
- EDTA-free cocktails are preferred for metal-dependent assays, substituting o-phenanthroline (2 mM) as a metalloprotease inhibitor .
Advanced Research Questions
Q. How can I resolve contradictory data when using cysteine protease inhibitors across different experimental models?
Contradictions often arise from differences in inhibitor specificity, cell permeability, or off-target effects. For example:
- E-64c (10 µM vs. 50 µM) showed variable inhibition of DNA fragmentation in BY-2 cells, suggesting concentration-dependent secondary effects .
- Leupeptin (a broad-spectrum inhibitor) may interfere with serine proteases, necessitating validation with aprotinin or TPCK to isolate cysteine protease activity .
- Use LC/MS or HPLC to confirm substrate cleavage patterns and rule out non-specific inhibition .
Q. What strategies improve the specificity of cysteine protease inhibitors in complex biological systems?
- Irreversible inhibitors : E-64 and CA-074 Me (cell-permeable cathepsin B inhibitor) provide prolonged inhibition but require careful titration to avoid cytotoxicity .
- Activity-based probes : Tagged inhibitors (e.g., fluorescently labeled E-64) enable real-time tracking of protease inhibition in live cells .
- pH optimization : Cysteine protease inhibitors like cystatin show maximal activity at pH 8.0; deviations reduce efficacy .
Q. How do I validate the role of cysteine proteases in disease models using inhibitor studies?
- In vivo models : Test inhibitors in animal脱毛 models (e.g., hair follicle cycling studies) to assess effects on tissue remodeling .
- 3D cell cultures : Combine inhibitors with MTT assays to measure viability and angiogenesis assays to evaluate extracellular matrix degradation .
- Cross-reference with knockout models or siRNA silencing to confirm mechanistic consistency .
Q. What are the pitfalls in interpreting dose-response curves for cysteine protease inhibitors?
- Non-linear kinetics : Irreversible inhibitors (e.g., E-64) may exhibit time-dependent IC50 shifts due to covalent binding .
- Substrate competition : High substrate concentrations reduce apparent inhibitor potency. Use Michaelis-Menten plots to adjust for competitive inhibition .
- Buffer interference : EDTA (inhibitor cocktails) chelates metal ions, altering enzyme conformations. Validate assays with metal-supplemented buffers .
Methodological Best Practices
- Storage : Aliquot inhibitors (e.g., E-64, leupeptin) in -20°C to prevent hydrolysis .
- Reproducibility : Report inhibitor concentrations, pre-incubation times, and substrate batches, as minor variations affect results .
- Ethical compliance : For animal studies, disclose ethical review protocols and informed consent for human tissue samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



